molecular formula C11H22N2O4 B2388052 N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 346445-83-8

N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide

Cat. No.: B2388052
CAS No.: 346445-83-8
M. Wt: 246.307
InChI Key: FDMVXCDIGVTKQJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide is a diamide derivative of ethanedioic acid (oxalic acid), featuring two distinct substituents:

  • N-(2-Methoxyethyl): A methoxy-terminated ethyl chain (CH₂CH₂OCH₃), contributing polar ether functionality.
  • N'-[3-(Propan-2-yloxy)propyl]: A propyl chain with an isopropoxy group (CH₂CH₂CH₂-O-CH(CH₃)₂), introducing hydrophobicity and steric bulk.

The molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.3 g/mol.

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-(3-propan-2-yloxypropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-9(2)17-7-4-5-12-10(14)11(15)13-6-8-16-3/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMVXCDIGVTKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide typically involves the reaction of ethanediamide with 2-methoxyethyl and 3-(propan-2-yloxy)propyl groups. The reaction conditions may include:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters would be essential.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for therapeutic properties or as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide exerts its effects would involve interactions with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key features of the target compound with analogous ethanediamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(2-Methoxyethyl)-N'-[3-(isopropoxy)propyl]ethanediamide C₁₁H₂₂N₂O₄ 246.3 Methoxyethyl, isopropoxypropyl Moderate polarity, flexible backbone
N-[3-(Dimethylamino)propyl]-N'-(2-hydroxy-5-methylphenyl)ethanediamide C₁₄H₂₁N₃O₃ 279.34 Dimethylaminopropyl, hydroxyphenyl Enhanced H-bonding, aromatic interaction
N-(2-Methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide C₁₆H₂₃N₃O₃ 305.37 Methylphenyl, morpholinylpropyl High polarity, rigid heterocycle
Quinolinyl Oxamide Derivative (QOD) Not Provided Not Provided Benzodioxolyl, tetrahydroquinolinyl Antimalarial activity (falcipain inhibition)
Key Observations:
  • Molecular Weight & Polarity: The target compound has a lower molecular weight (246.3 g/mol) compared to morpholinyl (305.37 g/mol) and dimethylamino-hydroxyphenyl derivatives (279.34 g/mol), favoring better solubility in polar solvents .
  • Substituent Effects : The methoxy and isopropoxy groups balance polarity and hydrophobicity, whereas aromatic (e.g., hydroxyphenyl) or heterocyclic (e.g., morpholinyl) substituents enhance π-π stacking or hydrogen bonding .

Biological Activity

N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide, with the CAS number 346445-83-8, is a synthetic organic compound characterized by its dual amide functional groups and ether linkages. This compound shows potential biological activity that may be leveraged in pharmaceuticals and other applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O4C_{11}H_{22}N_{2}O_{4}. Its structure includes:

  • Amide Groups : Contributing to its reactivity and interaction with biological targets.
  • Ether Linkages : Enhancing solubility and potentially influencing pharmacokinetics.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit various pharmacological properties. The biological activity can be categorized into several key areas:

1. Enzyme Interaction

The compound may interact with specific enzymes, either inhibiting or activating their activity. For instance, studies suggest that similar amides can modulate enzyme functions involved in metabolic pathways.

2. Receptor Binding

This compound might bind to cellular receptors, influencing signaling pathways. This could lead to effects such as altered cellular responses or modulation of physiological processes.

3. Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Specific Pathways : By targeting key enzymes or receptors.
  • Modulation of Cellular Signaling : Affecting pathways related to inflammation or cell growth.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Properties
N-(2-Methoxyethyl)-N-propylamineAmine group; simple structureUsed as a solvent and reagent
MetoprololPropanolamine structure; beta-blockerSpecific cardiovascular applications
N-[3-Fluoro-4-({6-(methyloxy)-7-[3-(morpholin-4-ylpropyl)oxy]quinolin}Complex quinoline derivativeAnticancer properties

The dual functionality of this compound distinguishes it from other compounds, suggesting broader applications in medicinal chemistry.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of similar compounds found that those with ether linkages exhibited enhanced activity against Gram-positive bacteria.
  • Enzyme Inhibition : Research demonstrated that derivatives of ethanediamide can inhibit specific enzymes involved in cancer metabolism, suggesting potential therapeutic applications for this compound.
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, which may apply to this compound as well.

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